molecular formula C28H26O4S B14398748 1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene CAS No. 88457-53-8

1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene

Katalognummer: B14398748
CAS-Nummer: 88457-53-8
Molekulargewicht: 458.6 g/mol
InChI-Schlüssel: WKRLZQILKKQLPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene is a chemical compound known for its unique structure and properties. It consists of a sulfonyl group connected to two phenylene groups, which are further linked by oxyethane chains to benzene rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene typically involves the reaction of sulfonyl chlorides with phenylene derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to maintain consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylene and benzene rings may also interact with cellular membranes, affecting their fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

88457-53-8

Molekularformel

C28H26O4S

Molekulargewicht

458.6 g/mol

IUPAC-Name

1-(2-phenylethoxy)-4-[4-(2-phenylethoxy)phenyl]sulfonylbenzene

InChI

InChI=1S/C28H26O4S/c29-33(30,27-15-11-25(12-16-27)31-21-19-23-7-3-1-4-8-23)28-17-13-26(14-18-28)32-22-20-24-9-5-2-6-10-24/h1-18H,19-22H2

InChI-Schlüssel

WKRLZQILKKQLPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.